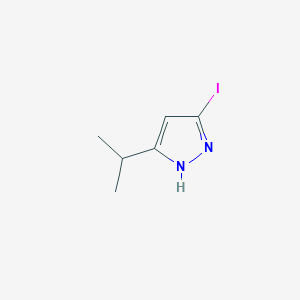

3-iodo-5-isopropyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Iodo-5-isopropyl-1H-pyrazole is a halogenated pyrazole derivative characterized by an iodine substituent at the 3-position and an isopropyl group at the 5-position of the pyrazole ring.

Synthesis and Characterization:

The compound is synthesized via a column chromatography-purified route starting from a precursor, yielding 64% after isolation. Key structural confirmation is provided by $ ^1 \text{H} $ NMR (400 MHz, DMSO-$ d_6 $): δ 6.20 (s, 1H, pyrazole-H), 3.10–2.75 (m, 1H, isopropyl-CH), and 1.19 (d, $ J = 7.0 \, \text{Hz} $, 6H, isopropyl-CH$ _3 $) . The molecular weight is calculated as 222.04 g/mol (C$ _5 $H$ _7 $IN$ _2 $), with iodine contributing significantly to its mass and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-5-isopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization with terminal alkynes . Another approach involves the use of molecular iodine and hydrazines in the presence of aromatic aldehydes . These reactions are generally carried out under mild conditions and can yield the desired pyrazole derivatives in good yields.

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-isopropyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at position 3 can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Oxidation Products: Corresponding oxides or hydroxylated derivatives.

Cycloaddition Products: More complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

3-Iodo-5-isopropyl-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-iodo-5-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural features. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling . The exact mechanism can vary based on the specific application and target.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Groups

Comparative analysis focuses on substituent placement and functional group variations in pyrazole derivatives:

Key Observations :

Iodine Position :

- The 3-iodo substitution in the target compound contrasts with 4-iodo in the Hairui Chemical derivative . The 3-position iodine in pyrazoles is more electronically activated for Suzuki-Miyaura couplings compared to 4-iodo analogues, which may exhibit slower reaction kinetics due to steric and electronic differences.

Functional Group Impact: The isopropyl group at C5 in this compound increases steric bulk compared to the methyl group in the Hairui compound. This bulk may reduce solubility in polar solvents but enhance binding selectivity in biological targets. The amine group in 4-Iodo-1-isopropyl-5-methyl-1H-pyrazol-3-amine introduces nucleophilic character, enabling reactions like acylation or alkylation, which are absent in the non-aminated target compound .

Complexity vs. Simplicity :

- Fused pyrazolopyrimidines (e.g., pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine) exhibit rigid, planar structures suited for kinase inhibition but lack the modularity of simpler pyrazoles like this compound, which is more amenable to derivatization .

Physicochemical and Reactivity Comparisons

- Solubility : The isopropyl group in the target compound reduces water solubility compared to methyl-substituted analogues.

- Reactivity : The iodine atom in both 3- and 4-iodo pyrazoles facilitates halogen-bonding interactions, but the 3-position is more reactive in palladium-catalyzed couplings due to proximity to the pyrazole nitrogen’s electron-donating effects.

- Thermal Stability : Pyrazoles with bulky substituents (e.g., isopropyl) generally exhibit higher thermal stability than methylated variants, as observed in differential scanning calorimetry (DSC) studies of related compounds.

Research Findings and Implications

Synthetic Utility :

- This compound’s straightforward synthesis (64% yield) and stability make it a practical intermediate for generating diversely functionalized pyrazoles .

- In contrast, fused pyrazolopyrimidines require multi-step syntheses and are prone to isomerization, limiting their modularity .

The isopropyl group may enhance membrane permeability in drug design.

Knowledge Gaps: Comparative studies on cross-coupling efficiency between 3-iodo and 4-iodo pyrazoles are lacking. Experimental validation is needed to quantify reactivity differences.

Q & A

Q. What are the optimized synthetic routes for preparing 3-iodo-5-isopropyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound can be adapted from methods used for analogous pyrazole derivatives. Copper-catalyzed iodination (e.g., using CuSO₄/Na₂SO₃ systems) or molecular iodine-mediated cyclization (as in ) are viable starting points . Key factors include:

- Solvent choice : Polar aprotic solvents like THF or DMF enhance reactivity, while aqueous conditions may improve regioselectivity .

- Catalyst loading : Adjusting Cu catalyst ratios (e.g., 10–20 mol%) balances reaction speed and byproduct formation .

- Temperature : Mild heating (60–80°C) minimizes decomposition of sensitive iodo intermediates.

For purification, column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (using ethanol/water mixtures) can improve purity beyond the 38% reported in similar syntheses .

Q. How can NMR spectroscopy distinguish regioisomers and confirm the structure of this compound?

Basic Research Question

¹H and ¹³C NMR are critical for structural elucidation:

- ¹H NMR : The isopropyl group’s split signals (δ 1.2–1.4 ppm for CH₃; δ 2.5–3.0 ppm for CH) and the pyrazole ring’s deshielded protons (δ 7.5–8.5 ppm) help identify substitution patterns .

- ¹³C NMR : The iodo-substituted carbon (C-3) appears at δ 90–100 ppm due to iodine’s electronegativity, while the isopropyl carbons show distinct quartets (δ 20–25 ppm for CH₃; δ 30–35 ppm for CH) .

For ambiguous cases, 2D NMR (e.g., HSQC, HMBC) resolves coupling interactions and confirms connectivity .

Q. What strategies mitigate contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question

Contradictions often arise from structural variability (e.g., isomer ratios, substituent positioning) or assay conditions. Methodological solutions include:

- Systematic isomer analysis : Use HPLC or chiral chromatography to isolate regioisomers, as substituent position (e.g., 3-iodo vs. 5-iodo) drastically alters bioactivity .

- Standardized assays : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate compound-specific effects .

- Meta-analysis : Cross-reference data from diverse sources (e.g., enzyme inhibition vs. cytotoxicity studies) to identify trends masked in single studies .

Q. How do steric and electronic effects of the iodo and isopropyl groups influence cross-coupling reactivity?

Advanced Research Question

The iodo group’s electronegativity enhances electrophilicity at C-3, facilitating Suzuki or Sonogashira couplings. However, the bulky isopropyl group at C-5 introduces steric hindrance:

- Electronic effects : The iodine atom polarizes the pyrazole ring, increasing reactivity toward nucleophilic aromatic substitution (e.g., Pd-catalyzed couplings) .

- Steric effects : Isopropyl limits access to C-4 and C-5 positions, favoring reactions at C-3. Computational modeling (DFT) predicts transition-state geometries to optimize catalyst design (e.g., bulky phosphine ligands for Pd systems) .

Q. What computational methods predict regioselectivity in electrophilic substitutions on this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) map electrostatic potentials and frontier molecular orbitals to identify reactive sites:

- HOMO/LUMO analysis : The HOMO localization at C-4 (due to iodine’s electron-withdrawing effect) predicts electrophilic attack at this position .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) to model reaction pathways and byproduct formation .

Q. How can stability studies be designed to assess this compound under varying storage conditions?

Advanced Research Question

Accelerated stability testing under ICH guidelines:

- Temperature/humidity : Store samples at 40°C/75% RH and analyze degradation via HPLC every 7 days .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor iodine loss via ICP-MS or iodometric titration .

- Solid-state stability : Use XRPD to detect crystallinity changes and DSC to assess thermal decomposition thresholds .

Q. What synthetic modifications enhance the solubility of this compound for biological assays?

Basic Research Question

Derivatization strategies include:

- Salt formation : React with HCl or NaHCO₃ to form water-soluble salts .

- PEGylation : Introduce polyethylene glycol (PEG) chains via alkylation at the pyrazole N-1 position .

- Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) to maintain solubility without denaturing biological targets .

Properties

Molecular Formula |

C6H9IN2 |

|---|---|

Molecular Weight |

236.05 g/mol |

IUPAC Name |

3-iodo-5-propan-2-yl-1H-pyrazole |

InChI |

InChI=1S/C6H9IN2/c1-4(2)5-3-6(7)9-8-5/h3-4H,1-2H3,(H,8,9) |

InChI Key |

XQEGAVHBHVYKKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NN1)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.